molecular formula C11H19NO3 B2899638 Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate CAS No. 95466-15-2

Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate

Cat. No.: B2899638
CAS No.: 95466-15-2
M. Wt: 213.277
InChI Key: UIBGSIXBZFXWIC-NSHDSACASA-N
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Description

Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate is an organic compound with the molecular formula C11H19NO3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate typically involves the reaction of quinuclidine with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinuclidine moiety is known to interact with acetylcholine receptors, potentially modulating neurotransmitter release and influencing neurological pathways. This interaction can lead to various physiological effects, making it a candidate for drug development .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(3-hydroxyquinuclidin-3-yl)acetate stands out due to its combined ester and hydroxyl functionalities, which provide unique reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[(3R)-3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-10(13)7-11(14)8-12-5-3-9(11)4-6-12/h9,14H,2-8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBGSIXBZFXWIC-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CN2CCC1CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@]1(CN2CCC1CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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